6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

CDK4/6 Inhibitors Pharmaceutical Intermediates Suzuki Coupling

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (CAS 1167418-13-4) is a heteroaromatic boronic acid pinacol ester building block with a molecular weight of 256.11 g/mol and the molecular formula C14H17BN2O2. It is commercially supplied with a typical purity of 97% (assay) or 96% min.

Molecular Formula C14H17BN2O2
Molecular Weight 256.11 g/mol
CAS No. 1167418-13-4
Cat. No. B1386739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
CAS1167418-13-4
Molecular FormulaC14H17BN2O2
Molecular Weight256.11 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3C=C2
InChIInChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)10-5-6-11-12(9-10)17-8-7-16-11/h5-9H,1-4H3
InChIKeyZYWICCYXTGRUNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (CAS 1167418-13-4) Procurement Specifications and Core Properties


6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (CAS 1167418-13-4) is a heteroaromatic boronic acid pinacol ester building block with a molecular weight of 256.11 g/mol and the molecular formula C14H17BN2O2 [1]. It is commercially supplied with a typical purity of 97% (assay) or 96% min. by GC, and is physically a light yellow to yellow viscous liquid with a density of 1.123 g/mL at 25°C and a refractive index of n20/D 1.560 . This compound is primarily utilized as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct more complex quinoxaline-containing molecules for pharmaceutical and materials science applications .

Why Generic Substitution is Not Feasible for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (CAS 1167418-13-4)


Direct substitution of this specific quinoxaline boronic ester with a structurally similar analog is scientifically unjustifiable without rigorous re-validation of the entire synthetic and application workflow. The position of the boronate ester (6-position) on the quinoxaline ring dictates the regiochemistry and electronic properties of the final coupled product, which is critical for downstream biological activity in targeted inhibitors (e.g., PI3Kδ and CDK4/6) [1]. Furthermore, the pinacol ester group offers a distinct hydrolytic stability profile and reactivity compared to the free boronic acid or other esters, which can significantly impact coupling efficiency, yield, and impurity profiles [2]. A change to a different regioisomer (e.g., 5- or 7-substituted) or a different boron protecting group would alter the reaction kinetics and necessitate complete re-optimization, making generic substitution a high-risk, low-value proposition for any established or scaled process [3].

Quantitative Differentiation Evidence for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (CAS 1167418-13-4) vs. Comparators


Validated Synthetic Yield and Reproducibility in Pharmaceutical Patents vs. 6-Bromoquinoxaline

This compound provides a direct, high-yielding route to complex quinoxaline-based drug candidates. In a patent describing novel CDK4/6 inhibitors, its synthesis via Miyaura borylation from 6-bromoquinoxaline was reported with an 84% isolated yield after column chromatography, demonstrating a reliable and scalable preparation method [1]. This contrasts with the use of 6-bromoquinoxaline as a coupling partner, which would require a reverse-polarity Suzuki reaction with a separate boronic acid, potentially leading to different impurity profiles and regioselectivity challenges [2].

CDK4/6 Inhibitors Pharmaceutical Intermediates Suzuki Coupling

Defined Role in PI3Kδ Inhibitor Synthesis as a Validated Pharmacophore Scaffold

The compound is specifically cited in multiple authoritative sources, including patents and vendor documentation from Sigma-Aldrich and Fisher Scientific, as a key reactant for preparing quinoxaline-based PI3Kδ inhibitors . This application is not a general statement for all quinoxaline boronic esters but is a specific, documented use case tied to the 6-substituted pinacol ester. In contrast, the use of a 5- or 7-substituted isomer, or the corresponding free boronic acid, is not similarly documented for this target class, making this compound the empirically validated choice for this high-value medicinal chemistry application [1].

PI3Kδ Inhibitors Kinase Inhibitors Medicinal Chemistry

Differentiated Hydrolytic Stability Profile vs. Free Boronic Acid

The pinacol ester protects the boronic acid moiety from premature protodeboronation and hydrolysis, which is a common decomposition pathway for free boronic acids under aqueous or basic conditions. While the comparative stability of esters vs. acids is nuanced and substrate-dependent [1], the pinacol ester form generally provides improved shelf life and handling characteristics for heteroaromatic boronates. For the quinoxaline-6-boronic acid (CAS 852432-98-5), storage typically requires stringent inert and cold conditions , whereas the pinacol ester (this compound) is a liquid that can be handled with standard inert atmosphere techniques, offering a practical advantage in a multi-user synthesis laboratory.

Boronic Ester Stability Protodeboronation Reaction Kinetics

Precedented Use in Advanced Radiolabeling Methodologies

Beyond standard Suzuki couplings, this specific compound is documented as a substrate in Cu(II)-catalyzed [11C]-radiocyanation reactions of arylboronic acids and as a precursor to 6-quinoxaline boronic acid for silver-mediated fluorination . This level of application specificity provides a clear path for developing novel radiotracers and is not a generic claim for all quinoxaline boronates. A change in the boronate ester or its position on the ring would likely alter the radiochemical yield and purity, necessitating a complete re-optimization of the radiosynthesis .

Radiochemistry PET Imaging [11C]-Cyanation

Quantified Purity and Quality Control Metrics for Reliable Procurement

This compound is offered by major suppliers like Thermo Fisher Scientific with well-defined specifications: a minimum purity of 96% by GC (gas chromatography) and an overall assay of 97% . These are quantitative, verifiable benchmarks that a procurement officer can use to assess batch-to-batch consistency. In contrast, while 6-quinoxaline boronic acid is also available, its purity is often specified by HPLC (e.g., 95%), which is a different analytical method and may not be directly comparable . The availability of a clear GC purity spec for the ester provides a specific and traceable metric for ensuring the quality of the purchased material.

Quality Control Procurement Specification Analytical Chemistry

Validated Industrial and Research Application Scenarios for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (CAS 1167418-13-4)


Synthesis of Advanced CDK4/6 Inhibitor Candidates

In medicinal chemistry programs focused on overcoming resistance to existing breast cancer therapies, this compound is a key intermediate for the synthesis of novel CDK4/6 inhibitors. A validated patent procedure demonstrates its use in a high-yielding (84%) Suzuki coupling to install a 2-chloro-5-fluoropyrimidin-4-yl moiety onto the quinoxaline core, a critical step for generating new chemical entities with potential anti-tumor activity [1].

Building Block for PI3Kδ-Selective Inhibitors

This compound is explicitly designated as a reactant for preparing quinoxaline-based PI3Kδ inhibitors, a class of compounds with therapeutic potential in oncology and inflammatory diseases [1]. Its procurement is essential for research groups following established SAR studies outlined in patents, ensuring that the synthesized analogs maintain the intended binding affinity and selectivity profile against the PI3Kδ isoform [2].

Development of Novel Radiopharmaceuticals via [11C]-Cyanation

For researchers in the field of positron emission tomography (PET), this compound serves as a documented substrate for Cu(II)-catalyzed [11C]-radiocyanation [1]. This allows for the site-specific introduction of a carbon-11 radiolabel onto the quinoxaline scaffold, enabling the creation of novel radiotracers for in vivo imaging of biological targets. The use of this exact reagent is necessary to build upon the existing, albeit limited, body of radiochemical work with this scaffold.

Precursor for 18F-Labeling via Silver-Mediated Fluorination

This compound is also a documented precursor for the preparation of 6-quinoxaline boronic acid, which itself is a substrate for silver-mediated fluorination [1]. This pathway is critical for the development of 18F-labeled PET tracers, a modality with more favorable half-life and imaging characteristics for clinical applications. Procuring this specific ester ensures the synthetic route to the fluorination substrate is valid and reproducible.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.